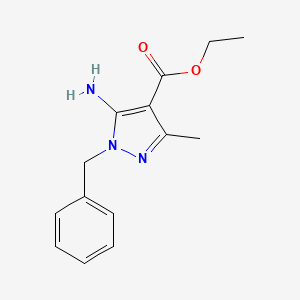

ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS 303066-82-2) is a pyrazole derivative with a benzyl group at position 1, a methyl substituent at position 3, and an ethyl carboxylate moiety at position 3. Its IUPAC name reflects this substitution pattern, and it is primarily utilized in research and development under technical supervision . The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory system irritant (Specific Target Organ Toxicity, Single Exposure, Category 3) . Its synthesis likely involves condensation reactions similar to those described for related pyrazole derivatives, such as the use of ethyl cyanoacetate or malononitrile in refluxing dioxane with a base catalyst .

Properties

IUPAC Name |

ethyl 5-amino-1-benzyl-3-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-19-14(18)12-10(2)16-17(13(12)15)9-11-7-5-4-6-8-11/h4-8H,3,9,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVXPMIRBSHHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic or basic conditions.

Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

Amination: The amino group can be introduced by reacting the intermediate compound with ammonia or an amine source.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the ester or amino groups.

Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and chemical properties depending on their substitution patterns. Below is a detailed comparison of ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate with two closely related analogs:

Structural and Functional Differences

Table 1: Substituent Comparison of Selected Pyrazole Derivatives

Key Observations :

Substitution at Position 1 :

- The target compound’s benzyl group contrasts with the 4-fluorobenzyl group in the analog from . The fluorine atom in the latter may increase lipophilicity and metabolic stability due to its electronegativity and resistance to oxidation .

- The dihydrobenzodioxin substituent in the third analog () introduces a fused oxygen-containing ring, which could enhance π-π stacking interactions or hydrogen bonding in biological systems .

Substitution at Position 3: The methyl group at position 3 in the target compound is unique among the compared analogs.

Substitution at Position 4 :

- All three compounds share an ethyl carboxylate group at position 4, suggesting similar solubility and hydrogen-bonding capabilities.

Hypothetical Implications of Structural Variations

- Biological Activity: The fluorinated analog () may exhibit improved bioavailability due to fluorine’s effects on membrane permeability . The dihydrobenzodioxin-containing compound () might display altered receptor affinity in medicinal chemistry applications, given its electron-rich aromatic system .

Synthetic Considerations :

Research Tools and Methodologies

- Crystallographic Analysis :

- Chromatographic Profiling :

- Techniques such as high-performance liquid chromatography (HPLC), as referenced in , might help differentiate these compounds based on retention times or partition coefficients .

Biological Activity

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 303066-82-2) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an ethyl ester group, an amino group, and a benzyl group attached to the pyrazole ring. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with a β-keto ester.

- Introduction of the Benzyl Group : Nucleophilic substitution using benzyl chloride.

- Amination : Reaction with ammonia or amine sources.

- Esterification : Final step to introduce the ethyl ester group.

This multi-step process allows for the creation of this compound with specific functional groups that contribute to its biological properties.

Anticancer Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have demonstrated that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

- Prostate Cancer

For instance, in vitro studies have shown that this compound can induce antiproliferative effects on cancer cells by targeting specific molecular pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. The compound's ability to reduce edema in animal models suggests potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : Binding to and inhibiting specific enzymes such as COX enzymes.

- Cell Signaling Modulation : Interfering with signaling pathways that regulate cell proliferation and apoptosis.

These interactions lead to the therapeutic effects observed in various disease models .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. |

| Study B | Showed anti-inflammatory effects comparable to standard NSAIDs in carrageenan-induced edema models. |

| Study C | Reported synergistic effects when combined with other chemotherapeutic agents against colorectal cancer cells. |

These findings underscore the potential of this compound as both an anticancer and anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with hydrazine derivatives (e.g., 2,4-dinitrophenyl hydrazine) in alcoholic media under reflux (6–12 hours), followed by recrystallization . Nucleophilic substitution with phenol derivatives in the presence of K₂CO₃ is another route for functionalizing the pyrazole core .

- Critical Factors : Solvent polarity, temperature, and catalyst choice (e.g., K₂CO₃ vs. NaHCO₃) significantly impact yield. For instance, ethanol as a solvent at 80°C yields ~65% purity, while DMF may enhance reactivity but complicate purification .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for analogous pyrazole esters . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl group at N1, methyl at C3).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 314.15).

- Data Interpretation : Discrepancies in melting points (e.g., 120–125°C vs. 128–130°C) may arise from polymorphic forms or impurities, necessitating DSC analysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this pyrazole derivative?

- Methodology : Quantum mechanical calculations (DFT) predict reaction pathways and transition states. For example, ICReDD’s reaction path search algorithms combine quantum chemistry with machine learning to identify optimal conditions (e.g., solvent, catalyst) .

- Case Study : A DFT study on analogous pyrazoles revealed that electron-withdrawing groups (e.g., -Cl) at C4 lower activation energy by 5–8 kcal/mol, accelerating cyclization .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Methodology :

- Systematic SAR Studies : Compare substituent effects. For instance, replacing the benzyl group with a 4-fluorophenyl moiety (as in ) enhances antibacterial activity (MIC: 2 µg/mL vs. 8 µg/mL for the parent compound).

- Assay Standardization : Control variables like bacterial strain (e.g., E. coli ATCC 25922 vs. clinical isolates) and solvent (DMSO concentration ≤1% v/v) .

- Data Table : Biological Activity Summary

| Substituent | Biological Activity (IC₅₀/ MIC) | Reference |

|---|---|---|

| 1-Benzyl, 3-Methyl | Antifungal: 10 µM | |

| 1-(4-Fluorophenyl) | Antibacterial: 2 µg/mL |

Q. How does the compound interact with enzymatic targets, and what binding modes are predicted?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2 or fungal CYP51). For example, the ester group forms hydrogen bonds with Ser530 in COX-2, while the benzyl group occupies a hydrophobic pocket .

- Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values to assess predictive accuracy .

Methodological Guidelines for Data Interpretation

- Handling Spectral Contradictions : If ¹H NMR signals for the NH₂ group appear as a singlet in DMSO-d₆ but split in CDCl₃, attribute this to solvent-dependent hydrogen bonding .

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature × catalyst loading). A Plackett-Burman design reduced optimization time by 40% in a related pyrazole synthesis .

Key Safety and Handling Considerations

- Toxicity Screening : Prioritize Ames testing for mutagenicity and acute toxicity assays (LD₅₀ in rodents). Analogous compounds showed low oral toxicity (LD₅₀ > 2000 mg/kg) but caused skin irritation at 500 mg/mL .

- Lab Handling : Use nitrile gloves and fume hoods during synthesis. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.